Fmoc-Freidinger s lactam
Description
Significance of Peptide Backbone Engineering in Biomolecule Design
Peptide backbone engineering involves the chemical modification of the peptide's core structure to impose conformational rigidity. nih.govamericanpeptidesociety.org This approach is critical in the design of biomolecules with enhanced therapeutic properties. By reducing the conformational freedom of a peptide, several advantages can be achieved. Firstly, the entropic penalty upon binding to a biological target is minimized, which can lead to a significant increase in binding affinity and potency. Secondly, constraining a peptide in its bioactive conformation can improve its selectivity for the target receptor, reducing off-target effects. researchgate.net
Furthermore, engineered backbones can protect the peptide from degradation by proteases, enzymes that typically recognize and cleave flexible, extended peptide chains. nih.govamericanpeptidesociety.org This enhanced metabolic stability translates to a longer in vivo half-life, a crucial attribute for any therapeutic agent. The site-selective modification of the peptide backbone allows for the fine-tuning of its physicochemical properties, such as solubility and membrane permeability, further optimizing its drug-like characteristics. rsc.org Techniques range from the introduction of N-methyl groups and unnatural amino acids to the formation of cyclic structures, including lactam bridges. rsc.orgnih.gov
Historical Context of Freidinger Lactams in Peptide Research
A landmark achievement in peptide backbone engineering was the development of lactam-bridged dipeptides in the early 1980s by a team at Merck led by Dr. Roger M. Freidinger. nih.govresearchgate.netcanterbury.ac.nz These structures, now widely known as Freidinger lactams, were conceived through computational efforts to design rigid scaffolds that could mimic the β-turn secondary structure commonly found in biologically active peptides. nih.govnih.govresearchgate.net β-turns are critical for the folding of many peptides and proteins and are often involved in molecular recognition events.
The initial synthesis involved an intramolecular cyclization of protected methionine-containing dipeptides. nih.govresearchgate.net The thioether of the methionine side chain was activated to form a sulfonium (B1226848) salt, which then served as a leaving group for the nucleophilic attack by the preceding amide nitrogen, forming a stable γ-lactam ring. nih.gov This innovative approach provided a robust method for creating dipeptide surrogates that effectively constrained the peptide backbone into a turn-like conformation. researchgate.net The development of Freidinger lactams was a milestone, offering chemists a powerful tool to stabilize bioactive conformations and explore the structure-activity relationships of peptides. nih.gov Their incorporation has been instrumental in the development of potent and selective analogs of various peptide hormones and enzyme inhibitors. nih.govcanterbury.ac.nz
Role of Fmoc-Freidinger's Lactam in Advancing Peptidomimetic Strategies
The advent of Solid-Phase Peptide Synthesis (SPPS) revolutionized the way peptides are made, allowing for the efficient and automated assembly of peptide chains. The integration of Freidinger lactams into this methodology was crucial for their widespread application. This was made possible by the development of the Fmoc-protected version of the Freidinger lactam. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of the lactam, making it perfectly compatible with the most common SPPS chemistry. chemimpex.commdpi.com
Fmoc-Freidinger's lactam serves as a pre-formed, conformationally restricted dipeptide building block that can be readily incorporated into a growing peptide chain using standard coupling protocols. chemimpex.comspringernature.com This allows for the precise placement of a β-turn mimic at a specific position within a peptide sequence, a key strategy in the design of peptidomimetics. nih.gov Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties. The use of Fmoc-Freidinger's lactam has been central to advancing these strategies by providing a reliable method to enforce a desired secondary structure, thereby enhancing biological activity, selectivity, and stability. chemimpex.comdatapdf.com
A notable example of its application is in the development of modulators for the interleukin-1 (IL-1) receptor. Researchers have synthesized a series of peptide analogs by incorporating various β-substituted Fmoc-Freidinger's lactam building blocks. frontiersin.orgnih.gov This approach has yielded valuable insights into the structure-activity relationships of these modulators and has led to the identification of promising therapeutic leads for inflammatory conditions. nih.gov The circular dichroism (CD) spectra of these analogs confirmed that the lactam constraint induced the formation of β-turn structures in solution. nih.gov
The following tables detail the synthesis of various Fmoc-β-substituted-Agl-Val-OH dipeptide building blocks and the resulting peptidomimetic analogs, showcasing the versatility of this approach in generating diverse chemical entities for biological screening.
Table 1: Synthesis of Fmoc-β-substituted-Agl-Val-OH Dipeptide Building Blocks
| Compound ID | β-Substituent | Precursor | Yield (%) |
| 3c | Azido | Fmoc-(3R,4S)-β-azido-Agl-(R)-Val-Ot-Bu | 83 |
| 3d | Thiocyano | Fmoc-(3S,4S)-β-thiocyano-Agl-(R)-Val-Ot-Bu | 91 |
| 3e | Methylthio | N/A | N/A |
| 3f | Phthalimidooxy | Fmoc-(3R,4S)-β-phthalimidooxy-Agl-(R)-Val-OH | N/A |
| Data sourced from Frontiers in Chemistry. frontiersin.org |
Table 2: β-Substituted-[Agl³]-1 Analogs Synthesized Using Fmoc-Freidinger's Lactam Building Blocks
| Compound ID | Modification at Position 3 |
| 2c | (3R,4S)-β-azido-Agl |
| 2d | (3S,4S)-β-thiocyano-Agl |
| 2e | (3S,4S)-β-methylthio-Agl |
| 2f | (3R,4S)-β-phthalimidooxy-Agl |
| 2h | (3R,4S)-β-amino-Agl |
| 2i | (3R,4S)-β-acetamido-Agl |
| 2j | (3R,4S)-β-(4-fluorobenzamido)-Agl |
| 2k | (3R,4S)-β-(4-(trifluoromethyl)benzamido)-Agl |
| 2l | (3R,4S)-β-(cyclopropanecarboxamido)-Agl |
| 2m | (3R,4S)-β-(1H-1,2,3-triazol-1-yl)-Agl |
| 2n | (3R,4S)-β-(4-phenyl-1H-1,2,3-triazol-1-yl)-Agl |
| 2o | (3R,4S)-β-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)-Agl |
| 2p | (3R,4S)-β-(4-(p-tolyl)-1H-1,2,3-triazol-1-yl)-Agl |
| 2q | (3R,4S)-β-(4-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1H-1,2,3-triazol-1-yl)-Agl |
| Data sourced from Frontiers in Chemistry. frontiersin.orgnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-15(2)13-22(24(29)30)27-12-11-21(23(27)28)26-25(31)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-22H,11-14H2,1-2H3,(H,26,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIWMZZNSZSFPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1CCC(C1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc Freidinger S Lactam and Its Analogs
Classical Approaches to Freidinger Lactam Synthesis
Classical synthesis of Freidinger lactams can be performed in both solution and solid phases, with each approach offering distinct advantages.
Solution-Phase Synthesis Protocols
Solution-phase synthesis provides a versatile platform for producing Fmoc-Freidinger's lactam. These protocols often involve multi-step sequences that allow for large-scale production and purification of the final compound. A common strategy involves the intramolecular cyclization of a linear dipeptide precursor.
The original synthesis of these amino-γ-lactams often utilized protected methionine dipeptides. An intramolecular alkylation route was applied where the thioether moiety is alkylated, converting it into a suitable leaving group to facilitate cyclization. researchgate.net Another established method involves the condensation of a protected 2-aminocycloalkanone with an α-amino ester, followed by oxidation and photorearrangement to yield the desired lactam structure. nih.gov While powerful, solution-phase methods can be time-consuming due to the need for purification after each step. nih.govbachem.com
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for incorporating Fmoc-Freidinger's lactam into larger peptide sequences. bachem.com In SPPS, the peptide is assembled stepwise while anchored to an insoluble polymeric support, which simplifies the purification process by allowing excess reagents and byproducts to be washed away. bachem.compeptide.com
Fmoc/tBu Strategy in Fmoc-Freidinger's Lactam Incorporation
The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most widely used method in modern SPPS due to its mild reaction conditions. csic.esnih.gov This orthogonal protection scheme involves using the base-labile Fmoc group for temporary protection of the Nα-amino group and acid-labile groups, such as tert-butyl (tBu), for semi-permanent protection of reactive amino acid side chains. nih.govcsic.es
The process for incorporating an Fmoc-Freidinger's lactam building block follows the standard SPPS cycle:
Deprotection: The Nα-Fmoc group of the resin-bound peptide is removed using a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent. csic.es
Activation and Coupling: The carboxylic acid of the incoming Fmoc-Freidinger's lactam is activated using a coupling reagent. The activated lactam is then added to the deprotected peptidyl-resin to form a new peptide bond.
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins. bachem.com
This cycle is repeated until the desired peptide sequence is fully assembled. The mild conditions of the Fmoc/tBu strategy are compatible with a wide range of functionalities, making it ideal for creating complex peptides containing lactam bridges. nih.gov
Linker and Support Considerations in SPPS
The choice of solid support (resin) and linker is critical for a successful synthesis. biosynth.com The linker connects the growing peptide chain to the insoluble resin and its chemical nature determines the conditions required for the final cleavage of the peptide from the support. peptide.comresearchgate.net
For syntheses employing the Fmoc/tBu strategy, acid-labile linkers are commonly used. researchgate.net This allows the final peptide to be cleaved from the resin simultaneously with the removal of the tBu-based side-chain protecting groups using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). csic.es
| Resin/Linker Type | Common Resin Support | Cleavage Condition | Suitability for Fmoc-Freidinger's Lactam |
| Wang Resin | Polystyrene | Moderate Acid (e.g., 50-95% TFA) | Suitable for synthesizing peptide acids. |
| Rink Amide Linker | Polystyrene, PEG | Mild Acid (e.g., 1-5% TFA for protected fragments, 95% TFA for final cleavage) | Versatile; ideal for producing peptide amides. biosynth.com |
| Sieber Amide Linker | Polystyrene | Very Mild Acid (e.g., 1% TFA) | Allows for the synthesis of fully protected peptide amides. biosynth.com |
| Chlorotrityl Resin | Polystyrene | Very Mild Acid | Useful for generating protected peptide fragments and avoids racemization. |
Freidinger-Veber Protocol Modifications for Fmoc-Amino-γ-lactam (Agl) Dipeptides
The Freidinger lactamization is a key reaction for forming the γ-lactam ring structure. It originally involved an intramolecular nucleophilic substitution of a γ-functionalized amino acid precursor. The reaction typically proceeds by activating the side chain of an amino acid like methionine or glutamic acid within a dipeptide, which then cyclizes via intramolecular displacement. researchgate.net
Modifications to this protocol have been developed to improve efficiency and stereochemical control, particularly for on-resin cyclization. These modified procedures often involve the use of orthogonally protected amino acids, such as Asp or Glu, where the side-chain carboxyl group is selectively deprotected and activated for intramolecular amide bond formation with a backbone amine. The use of selective protecting groups for amines and carboxylic acids allows for several approaches to the synthesis of these lactam-bridged peptides by solid-phase methods. nih.gov This on-resin cyclization strategy is highly compatible with the standard Fmoc/tBu SPPS workflow. nih.gov
Advanced Synthetic Techniques
Microwave-Assisted Synthesis of Freidinger Lactams
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the formation of complex molecules, including lactams. mdpi.commdpi.com This method offers several advantages over conventional heating, such as shorter reaction times and often higher product yields. mdpi.com
One efficient strategy for the synthesis of Freidinger-like lactams utilizes microwave irradiation in conjunction with solid-phase peptide synthesis. nih.gov This approach involves the use of iodo-derivatives in the side chain of an amino acid, which acts as an electrophilic agent. nih.gov The cyclization is performed on the solid support, facilitated by microwave energy, leading to the formation of the lactam ring. nih.gov This methodology is particularly valuable as it can be adapted for the routine synthesis of Freidinger-like lactams with a defined stereochemistry, making it a useful tool in solid-phase peptide chemistry. nih.gov The application of microwave heating is recognized as a valuable and environmentally benign method in organic synthesis. researchgate.net
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
| Reaction Time | Significantly shorter mdpi.com | Longer |
| Yield | Often higher mdpi.com | Variable |
| Conditions | High temperature and irradiation researchgate.net | Varies by reaction |
| Application | Solid-phase synthesis of Freidinger lactams nih.gov | Various lactam syntheses |
Ring-Closing Metathesis (RCM) in Lactam Formation
Ring-closing metathesis (RCM) is a versatile and powerful reaction in organic chemistry for the synthesis of unsaturated rings, including 5- to 30-membered cyclic alkenes. wikipedia.orgorganic-chemistry.orgmedwinpublishers.com This metal-catalyzed reaction involves the intramolecular metathesis of a diene, forming a cycloalkene and a volatile byproduct like ethylene, which drives the reaction to completion. wikipedia.orgorganic-chemistry.org RCM has proven particularly useful for creating previously hard-to-access ring systems and is valued for its tolerance of a wide range of functional groups. wikipedia.org
In the context of lactam synthesis, RCM provides a strategic approach to form the cyclic amide backbone. The reaction is applicable to the formation of nitrogen-containing heterocycles, making it suitable for constructing lactam rings of various sizes. wikipedia.orgmedwinpublishers.com For instance, RCM has been successfully employed in the synthesis of strained 11- and 12-membered macrocyclic lactams. nih.gov The stereoselectivity of the resulting double bond (E- or Z-isomer) is influenced by factors such as the choice of catalyst, the inherent ring strain of the product, and the starting material's structure. wikipedia.org
| Catalyst Type | Common Metals | Key Intermediate | Ring Sizes Formed |
| Grubbs' Catalysts | Ruthenium (Ru) organic-chemistry.org | Metallacyclobutane wikipedia.orgorganic-chemistry.org | 5- to 30-membered rings wikipedia.orgmedwinpublishers.com |
| Schrock Catalysts | Molybdenum (Mo) medwinpublishers.com | Metallacyclobutane wikipedia.orgorganic-chemistry.org | 5-, 6-, and 7-membered rings medwinpublishers.com |
Ugi Multicomponent Reactions for Lactam Scaffolds
The Ugi four-component reaction (U-4CR) is a prominent multicomponent reaction that assembles four starting materials—an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide—in a single step to form an α-acylamino amide. nih.govbeilstein-journals.org This reaction is highly efficient and atom-economical, typically producing water as the only byproduct. nih.gov
The Ugi reaction is exceptionally useful for generating diverse molecular scaffolds, including precursors to lactams. beilstein-journals.org While the primary product is a linear peptide-like structure, these can be designed to undergo subsequent cyclization to form lactam rings. beilstein-journals.org This strategy, often termed Ugi-Deprotection-Cyclization (UDC), involves using a bifunctional starting material, such as an amino acid. beilstein-journals.org For example, using 3-aminopropanoic acid or 4-aminobutanoic acid as the amino component in an Ugi reaction can lead to the formation of β- and γ-lactam derivatives, respectively, after the cyclization step. beilstein-journals.org This approach allows for the rapid construction of libraries of complex lactam-containing molecules from readily available starting materials. rug.nl
| Reaction | Components | Primary Product | Application to Lactams |
| Ugi 4-Component Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide nih.gov | α-acylamino amide beilstein-journals.org | Post-reaction cyclization to form lactam ring (UDC strategy) beilstein-journals.orgbeilstein-journals.org |
| Ugi 3-Component Reaction | Amine, Carbonyl, Isocyanide nih.gov | α-aminoamide nih.gov | Can also serve as precursor for cyclization |
Stereoselective Synthesis of Fmoc-Freidinger's Lactam Derivatives
Achieving stereochemical control is paramount in the synthesis of peptidomimetics like Freidinger's lactam, as the biological activity is highly dependent on the three-dimensional arrangement of the molecule.
Control of Stereochemistry in Lactam Annulation
The stereochemical outcome of lactam ring formation can be governed by several factors, including the choice of synthetic route and the nature of substituents on the reacting molecules. nih.gov In the microwave-assisted synthesis of Freidinger-like lactams, the methodology has been noted for its potential to produce lactams with defined stereochemistry. nih.gov
A key strategy for achieving high stereoselectivity involves a lactam annulation process that proceeds through stereodefined intermediates. One such method involves the condensation of a chiral, protected 2-aminocycloalkanone with an α-amino ester, which sets the stage for subsequent stereocontrolled transformations. nih.govacs.org The stereochemistry of the final product is ultimately determined by the configuration of the substituents at the chiral centers within the lactam ring. nih.gov
Utilization of Oxaziridines for Enantiopure Lactams
A notable method for the stereoselective synthesis of Freidinger lactams employs spirocyclic oxaziridines as key intermediates. nih.govacs.org This multi-step process yields enantiopure lactams and is outlined as follows:
Condensation: An (S)-tert-butoxycarbonyl (Boc)-protected 2-aminocycloalkanone is condensed with a commercially available α-amino ester to form an imine. nih.govacs.org
Oxidation: The resulting imine is oxidized using an agent such as m-CPBA (meta-chloroperoxybenzoic acid) to generate a spirocyclic oxaziridine (B8769555) intermediate. nih.govacs.org
Photorearrangement: The isolated oxaziridine undergoes a photorearrangement to yield the final enantiopure seven- or eight-membered dipeptidyl lactam. nih.govacs.org
This pathway provides a reliable method for obtaining conformationally restrained dipeptidyl lactams with high enantiopurity. nih.govacs.org
| Step | Reactants | Reagent/Condition | Intermediate/Product |
| 1. Condensation | (S)-Boc-2-aminocycloalkanone, α-amino ester nih.govacs.org | - | Imine |
| 2. Oxidation | Imine nih.govacs.org | m-CPBA nih.govacs.org | Spirocyclic oxaziridine nih.govacs.org |
| 3. Rearrangement | Spirocyclic oxaziridine nih.govacs.org | Photorearrangement nih.govacs.org | Enantiopure Freidinger lactam nih.govacs.org |
Stereodefined Substituent Introduction on the Lactam Ring Nitrogen
Introducing a substituent with a defined stereocenter on the nitrogen atom of the lactam ring is a significant challenge in synthetic chemistry. nih.govacs.org This feature corresponds to incorporating an amino acid side chain directly into the cyclic structure. nih.govacs.org The aforementioned synthetic methodology utilizing oxaziridines is one of the few approaches that successfully allows for the incorporation of such a stereodefined substituent on the ring nitrogen. nih.govacs.org The choice of the α-amino ester in the initial condensation step directly determines the nature and stereochemistry of the substituent at this position in the final Freidinger lactam product. nih.govacs.org
Incorporation of Fmoc-Freidinger's Lactam into Complex Peptide Sequences
The integration of conformationally constrained elements like the Fmoc-Freidinger's lactam into peptide backbones is a critical strategy in the design of peptidomimetics. scispace.com These lactams, which are amino-γ-lactam (Agl) bridged dipeptides, are effective at stabilizing Type II' β-turns, a common secondary structure motif in peptides. nih.govnih.gov The development of methods to incorporate these structures, particularly into complex and unprotected peptide chains, has been a significant area of research.
The original synthesis of amino-γ-lactams involved the use of protected methionine dipeptides and an intramolecular alkylation pathway. nih.govresearchgate.net In this classic approach, the thioether side chain of methionine is alkylated, often with methyl iodide, converting it into a dimethyl sulfonium (B1226848) salt, which acts as a leaving group to facilitate intramolecular cyclization. nih.gov
More contemporary and efficient strategies have been developed to perform this cyclization directly on the solid-phase support during peptide synthesis. One such innovative method utilizes microwave irradiation to assist in the synthesis. nih.gov This approach involves using iodo-derivatives in the side chain of an appropriate amino acid to act as the electrophilic agent for the intramolecular N-alkylation, leading to the formation of the lactam bridge. nih.govresearchgate.net The use of microwave-assisted solid-phase peptide synthesis (SPPS) provides a rapid and efficient route to create Freidinger-like lactams with defined stereochemistry, making it a useful methodology for routine application in peptide chemistry. nih.gov
A significant advancement in lactam incorporation, particularly for unprotected peptides, is the use of selenomethionine (B1662878) (SeM). nih.govnih.gov This method allows for the post-translational engineering of the peptide backbone under mild conditions, avoiding the harsh chemicals and protecting groups required by other methods. nih.gov The process leverages the unique reactivity of selenium compared to sulfur.
The key steps of this methodology are:
Incorporation of Selenomethionine : Selenomethionine is incorporated into the peptide sequence during standard solid-phase synthesis or through auxotrophic expression in biological systems. nih.gov
Selective Alkylation : The peptide containing the SeM residue is treated with an electrophilic alkylating agent in an acidic aqueous solution. nih.govnih.gov This step is highly selective for the selenomethionine side chain.
Immobilization : The alkylated peptide is then immobilized on a solid support, such as bulk reverse-phase C18 silica. nih.gov
Base-Induced Lactamization : The final lactam ring is formed through a base-induced cyclization reaction, typically carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov
A study screened several alkylating agents for their ability to effectively alkylate a model peptide containing selenomethionine under acidic conditions. The findings are summarized below.
Table 1: Alkylating Agents for Selenomethionine Interactive table summarizing the effectiveness of various agents in the alkylation of a model peptide containing selenomethionine.
| Alkylating Agent | Efficacy |
|---|---|
| Benzyl bromide | Effective |
| Iodoacetamide | Effective |
| Methyl iodide | Effective |
| Benzyl chloride | Effective |
Data derived from a screening process to determine the best path toward selenonium formation. nih.gov
A primary challenge in modifying complex peptides and proteins is the need for chemoselectivity. Many traditional methods for incorporating Freidinger lactams require harsh reaction conditions or the use of protecting groups. nih.gov These requirements limit their applicability, especially for large, unprotected peptides and proteins where side-chain functionalities could react undesirably. nih.gov
The development of selenomethionine-mediated incorporation represents a major innovation to overcome these challenges. nih.gov This technique is distinguished by its mild reaction conditions and high selectivity, which enables precise backbone engineering in complex biological molecules without the need for protecting groups. nih.govnih.gov The ability to introduce SeM through both chemical synthesis and biological expression broadens the utility of this method, opening a route for the large-scale bioproduction of constrained peptide materials. nih.gov This approach allows for the chemical triggering of β-turn stabilization, which has applications in materials science, such as inducing the formation of viscoelastic gels. nih.gov
Synthesis of Hetero-, Fused-, and Unsaturated Analogs of Fmoc-Freidinger's Lactam
To further explore and refine the conformational constraints imposed on peptides, researchers have designed and synthesized a variety of analogs of the classic Freidinger lactam. scispace.comresearchgate.net These analogs include hetero-, fused-, and unsaturated versions, each offering different structural properties to fine-tune the peptide's shape and function. scispace.com The development of these diverse analogs has expanded the toolbox for medicinal and peptide chemists in the design of conformationally constrained peptidomimetics for different therapeutic applications. scispace.comresearchgate.net
The synthesis of unsaturated γ-lactam derivatives, for example, can be achieved through multicomponent reactions. One such approach involves a three-component reaction between amines, aldehydes, and pyruvate (B1213749) derivatives in the presence of a Brønsted acid catalyst, which leads to the formation of 3-amino 3-pyrrolin-2-ones. nih.gov This method allows for the creation of densely functionalized and structurally diverse unsaturated lactams. nih.gov
Table 2: Compound Names Mentioned in this Article
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| Fmoc-Freidinger's lactam | 145484-45-3 | C25H28N2O5 |
| Selenomethionine | 3211-76-5 | C5H11NO2Se |
| Methionine | 63-68-3 | C5H11NO2S |
| Benzyl bromide | 100-39-0 | C7H7Br |
| Iodoacetamide | 144-48-9 | C2H4INO |
| Methyl iodide | 74-88-4 | CH3I |
| Benzyl chloride | 100-44-7 | C7H7Cl |
Conformational Analysis and Structural Impact of Fmoc Freidinger S Lactam
Induction and Stabilization of Peptide Turn Conformations
Peptides in solution typically exist as an equilibrium of multiple conformers. researchgate.netnih.gov The Freidinger's lactam is a powerful tool designed to shift this equilibrium by pre-organizing the peptide backbone into a specific secondary structure, most notably β-turns and γ-turns. nih.govdatapdf.com
The primary and most well-documented role of the Freidinger's lactam is the stabilization of Type II' β-turns. nih.govresearchgate.net A β-turn is a common secondary motif where the peptide chain reverses its direction, a structure stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3). acs.org Computational efforts and subsequent experimental validation have shown that the seven-membered ring of the amino-γ-lactam (Agl) constrains the peptide backbone topology in a manner that strongly favors the formation of a Type II' β-turn. nih.govresearchgate.net This constrained dipeptide acts as a mimetic for the i+1 and i+2 positions of the turn. nih.gov The incorporation of this motif has been shown to be critical for inducing specific peptide self-assembly, such as the formation of β-fibril networks and viscoelastic hydrogels. nih.gov
Restriction of Peptide Backbone Dihedral Angles (ψ and ω)
The conformational stability imparted by the Freidinger's lactam is a direct result of its ability to restrict the rotational freedom around key backbone bonds. The peptide backbone conformation is defined by three main torsion angles: phi (Φ), psi (Ψ), and omega (ω). expasy.org The Freidinger's lactam imposes significant constraints on the ψ and ω angles of the preceding residue. nih.govresearchgate.net
The ω angle, which describes the rotation of the peptide bond itself, is typically planar and prefers a trans configuration (≈180°) due to resonance. expasy.org The lactam structure rigidly enforces this trans conformation for the peptide bond it contains. nih.govresearchgate.net More significantly, it limits the conformational space available to the ψ₁ dihedral angle (N-Cα-C-N) of the residue at the i+1 position. nih.govresearchgate.net By locking these angles, the lactam guides the peptide chain into a well-defined path, drastically reducing the number of possible low-energy conformations.
Table 1: Ideal Dihedral Angles for a Type II' β-Turn
This table shows the ideal backbone dihedral angles for the two central residues (i+1 and i+2) of a Type II' β-turn, the conformation stabilized by the Freidinger's lactam. expasy.org
| Residue Position | Dihedral Angle (Φ) | Dihedral Angle (Ψ) |
| i + 1 | +60° | -120° |
| i + 2 | -80° | +0° |
Influence on Peptide Conformational Mobility
The fundamental purpose of incorporating a Freidinger's lactam into a peptide is to reduce its conformational mobility. researchgate.net Peptides, particularly short ones, are often too flexible to adopt a single, well-defined structure in solution, which can be detrimental to their biological activity and receptor selectivity. researchgate.net By introducing the rigid lactam ring system, chemists can limit the degrees of freedom within the peptide backbone. researchgate.netnih.gov This conformational restriction helps to "lock" the peptide into a bioactive conformation, which can lead to enhanced potency and increased biological stability. researchgate.netresearchgate.net This strategy has proven to be a milestone in the design of conformationally constrained peptide-based therapeutics. researchgate.netnih.gov
Spectroscopic and Crystallographic Investigations of Lactam Conformation
The precise conformational effects of the Freidinger's lactam have been elucidated through various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography being paramount. researchgate.net These methods provide direct evidence of the turn-inducing properties of the lactam and its impact on the peptide's three-dimensional structure.
NMR spectroscopy in solution is a powerful tool for studying peptide conformation. A key technique is the analysis of amide proton (NH) chemical shifts as a function of temperature (variable-temperature NMR). acs.org Amide protons that are shielded from the solvent, typically by participating in an intramolecular hydrogen bond (like those that stabilize β- and γ-turns), exhibit a small change in chemical shift with temperature. Conversely, solvent-exposed protons show a much larger temperature dependence. acs.org
Therefore, by measuring the temperature coefficient (Δδ/ΔT) of the NH protons, researchers can identify which residues are involved in stable hydrogen-bonded structures. A low coefficient (typically < -3.0 ppb/K) is indicative of a hydrogen-bonded proton, confirming the presence of a stable turn structure induced by the lactam. acs.org These studies have consistently supported the role of the Freidinger's lactam in stabilizing turn motifs in solution. researchgate.net
Table 2: Representative NMR Temperature Coefficient Data for a Lactam-Containing Tetrapeptide
This interactive table illustrates hypothetical data from a variable-temperature NMR experiment, demonstrating how hydrogen-bonded protons are identified. acs.org
| Amide Proton | Temperature Coefficient (Δδ/ΔT in ppb/K) | Interpretation |
| Residue 2 NH | -5.8 | Solvent-Exposed |
| Residue 3 NH | -6.2 | Solvent-Exposed |
| Residue 4 NH | -1.9 | Intramolecular H-Bond (indicative of a β-turn) |
X-ray Crystallography of Lactam-Constrained Peptides
X-ray crystallography provides definitive, high-resolution structural information, offering a detailed view of how the Freidinger's lactam influences peptide conformation at the atomic level. nih.govnih.gov Studies on peptides incorporating this lactam have consistently demonstrated its ability to induce and stabilize specific secondary structures, particularly β-turns. nih.gov
The crystal structure of peptides containing the Freidinger's lactam reveals that the lactam ring system significantly limits the conformational freedom of the peptide backbone. nih.gov Specifically, it restricts the peptide bond to a trans-conformation and constrains the ψ1 and ω1 dihedral angles. nih.gov This rigidification is instrumental in pre-organizing the peptide into a conformation that may be favorable for receptor binding.
A notable finding from X-ray diffraction studies is the stabilization of Type II' β-turns. nih.gov The amino-γ-lactam (Agl) bridge, the core of the Freidinger's lactam, has been shown to effectively stabilize this particular turn motif. nih.gov For instance, in a model tetrapeptide, p-bromobenzoyl-Aid-L-Phe-N'-iso-propylamide, which contains a related lactam structure, X-ray analysis revealed the presence of two pairs of β-turn conformers (Type II and II') within the crystal lattice. researchgate.net These conformers were characterized by a ten-membered intramolecular hydrogen bond, a hallmark of β-turn structures. researchgate.net
The general workflow for peptide crystallography involves several key stages, beginning with the synthesis and purification of the peptide, which is often achieved using standard Fmoc-based solid-phase peptide synthesis. nih.gov This is followed by crystallization, X-ray data collection, and structure determination. nih.gov The incorporation of a heavy atom, such as bromine or iodine, is often necessary to solve the phase problem in X-ray crystallography. nih.gov
| Peptide/Analog | Key Structural Finding from X-ray Crystallography | Induced Conformation |
|---|---|---|
| Peptides with Freidinger's Lactam | Restricts peptide bond to a trans-conformation and constrains ψ1 and ω1 dihedral angles. nih.gov | Stabilized Type II' β-turn. nih.gov |
| p-bromobenzoyl-Aid-L-Phe-N'-iso-propylamide | Four turn conformers in the unit cell with a ten-membered intramolecular hydrogen bond. researchgate.net | Type II and II' β-turns. researchgate.net |
| Lactam-bridged helical peptides | The cyclized segment adopts a helical turn, while other parts may remain flexible. nih.gov | Helical turn stabilized by C13 or C10 hydrogen bonds. nih.gov |
Computational Chemistry and Theoretical Studies on Fmoc-Freidinger's Lactam Conformations
The development of Freidinger lactams was itself rooted in a computational effort. nih.gov These lactams were designed to mimic and stabilize β-turn conformations, a common structural motif in biologically active peptides. nih.gov Computational modeling has shown that the γ-lactam ring effectively restricts the available conformational space of the dipeptide unit it replaces, thereby reducing the entropic penalty upon binding to a receptor. nih.govdatapdf.com
Theoretical studies often employ methods like Density Functional Theory (DFT) to investigate the structure and conformational behavior of lactam-containing molecules in the gas phase and in solution. nih.gov These calculations can determine the relative energies of different conformers and the energy barriers for their interconversion. nih.gov For example, in studies of related benzoannulated lactams, a combination of NMR spectroscopy and DFT calculations was used to elucidate the conformational equilibria and the activation energies of ring inversion. nih.gov
Molecular docking simulations are another valuable computational tool. These simulations can predict how a peptide incorporating a Freidinger's lactam might interact with its biological target. For instance, in a study of a novel opioid receptor agonist containing a Freidinger lactam, molecular docking calculations helped to elucidate the key interactions of the lactam moiety within the receptor's binding pocket. researchgate.net
The general process for such computational studies involves building a model of the molecule of interest, such as with the WebMo program, and then performing calculations using software like Gaussian to simulate reactions and interactions. ripon.edu These simulations can provide detailed information about reaction intermediates and transition states, which are often difficult to observe experimentally. ripon.edu
| Computational Method | Focus of Study | Key Findings |
|---|---|---|
| Initial Computational Effort (Merck) | Development of Freidinger lactams. nih.gov | Designed to stabilize Type II' β–turns. nih.gov |
| Density Functional Theory (DFT) | Conformational analysis of lactam-containing molecules. nih.gov | Determines conformational equilibria and energy barriers for ring inversion. nih.gov |
| Molecular Docking | Interaction of lactam-containing peptides with biological targets. researchgate.net | Reveals key interactions of the lactam moiety in the binding pocket. researchgate.net |
Applications in Peptidomimetic Design and Drug Discovery Research
Design of Conformationally Constrained Peptidomimetics
The inherent flexibility of natural peptides often leads to poor receptor binding and susceptibility to enzymatic degradation, limiting their therapeutic potential. Fmoc-Freidinger's lactam addresses these challenges by introducing a rigid lactam bridge, which pre-organizes the peptide backbone into a specific conformation.
Mimicry of Protein Secondary Structure Motifs (e.g., β-Hairpins, α-Helices, Turns)
The defined geometry of the Freidinger lactam makes it an excellent tool for mimicking protein secondary structures, which are crucial for molecular recognition and biological function. Notably, amino-γ-lactam (Agl) bridged dipeptides, the core structure of Freidinger lactams, have been demonstrated to effectively stabilize Type II' β-turns. researchgate.netnih.gov This is a common secondary structure motif that plays a critical role in the conformation of many biologically active peptides. The lactam ring restricts the peptide bond to a trans-conformation and limits the accessible conformational space of the ψ1 and ω1 dihedral angles, thereby inducing the turn. researchgate.net
While the Freidinger lactam is a well-established β-turn mimetic, its application in stabilizing other secondary structures like β-hairpins and α-helices is less direct. The induction of a β-turn can, in some cases, serve as a nucleation point for the formation of a β-hairpin by bringing two antiparallel β-strands into proximity. However, the literature primarily focuses on other strategies for β-hairpin and α-helix mimicry. For instance, lactam bridges spanning multiple amino acid residues (i, i+4) are more commonly employed to stabilize α-helical conformations. nih.gov
Overcoming Peptide Limitations (e.g., Conformational Instability)
A primary limitation of natural peptides as therapeutic agents is their conformational instability in solution, where they exist as an equilibrium of multiple conformers. nih.govresearchgate.net This flexibility can result in a significant entropic penalty upon binding to a receptor, leading to lower binding affinity. The incorporation of the Freidinger lactam into a peptide sequence introduces a significant conformational constraint, reducing the number of accessible low-energy conformations. nih.govresearchgate.netepa.gov By locking a portion of the peptide backbone into a bioactive conformation, the entropic penalty of binding is reduced, which can lead to a substantial increase in binding affinity and biological activity. This pre-organization of the peptide into a structure that is complementary to its target receptor is a key strategy in modern peptidomimetic design.
Development of Enzyme Inhibitors and Modulators
The ability of Fmoc-Freidinger's lactam to induce specific, stable conformations has been instrumental in the design of potent and selective enzyme inhibitors. By mimicking the transition state or a key binding motif of a substrate, peptidomimetics containing this scaffold can effectively block the active site of an enzyme.
Renin Inhibitors
Renin is a critical enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a central role in the regulation of blood pressure. nih.gov The development of renin inhibitors has been a long-standing goal in the treatment of hypertension. The Freidinger lactam has been successfully incorporated into the design of potent renin inhibitors. By combining the conformational constraint of the lactam with transition-state analogue features, researchers have developed highly active compounds. The table below showcases several Freidinger lactam-based renin inhibitors and their corresponding inhibitory activities.
| Compound | IC50 (nM) |
|---|---|
| 51 | 1.3 |
| 52 | 2.5 |
| 53 | 0.7 |
Angiotensin Converting Enzyme (ACE) Inhibitors
Angiotensin-converting enzyme (ACE) is another key enzyme in the RAAS pathway, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. ACE inhibitors are a cornerstone in the management of hypertension and heart failure. The Freidinger lactam scaffold has been utilized to develop peptidomimetics with significant ACE inhibitory activity. researchgate.net The constrained dipeptide mimic can effectively interact with the active site of ACE, leading to potent inhibition.
Protein Tyrosine Kinase Family Modulators (Src, Syk/Zap70)
Protein tyrosine kinases, such as those in the Src, Syk, and Zap70 families, are crucial mediators of cellular signaling pathways and are implicated in a variety of diseases, including cancer and autoimmune disorders. While the application of Fmoc-Freidinger's lactam in the design of inhibitors for these specific kinases is not extensively documented in the current literature, the principles of conformational constraint and peptidomimetic design suggest its potential in this area. The development of selective inhibitors for these kinases is an active area of research, and the use of rigid scaffolds like the Freidinger lactam could offer a novel approach to achieving selectivity and potency. Further investigation is warranted to explore the utility of this compound in modulating the activity of this important class of enzymes.
Protease Inhibitors (e.g., Leukocyte Elastase, Thrombin, Factor Xa, Secretase)
Fmoc-Freidinger's lactam serves as a valuable scaffold in the design of protease inhibitors due to its ability to induce a stable β-turn conformation, mimicking the geometry of peptide substrates at the active site of these enzymes. This conformational constraint is a key strategy in the development of potent and selective inhibitors for various classes of proteases. researchgate.net
Leukocyte Elastase: Human Leukocyte Elastase (HLE) is a serine protease implicated in inflammatory diseases. portico.org The design of HLE inhibitors often incorporates β-turn mimics to enhance binding affinity. While numerous studies have focused on lactam-based inhibitors for HLE, specific research detailing the inhibitory activity of compounds directly incorporating the Fmoc-Freidinger's lactam is an area of ongoing investigation. However, the principle of using conformationally constrained lactams to achieve potent inhibition is well-established in the field. For instance, various non-peptidic pyridone-containing inhibitors have been developed based on active site models of HLE, with some compounds exhibiting Ki values in the nanomolar range. portico.org
Thrombin: Thrombin is a crucial serine protease in the coagulation cascade, making it a prime target for antithrombotic drugs. The design of thrombin inhibitors has utilized peptidomimetics that can fit into the enzyme's active site. The Freidinger lactam structure has been incorporated into bicyclic thrombin inhibitors to explore the structure-activity relationship (SAR) around the P1' site, leading to compounds with modified potency and selectivity. nih.gov
Factor Xa: As another critical enzyme in the coagulation cascade, Factor Xa is a significant target for the development of anticoagulants. nih.gov The design of Factor Xa inhibitors often involves creating molecules that can effectively interact with the S1 and S4 pockets of the enzyme. While various heterocyclic compounds have been explored as scaffolds for Factor Xa inhibitors, the incorporation of conformationally rigid structures like the Freidinger lactam is a recognized strategy to enhance binding and specificity. nih.gov
Secretase: Gamma-secretase is an intramembrane protease complex involved in the generation of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. researchgate.netnih.gov Consequently, modulators of gamma-secretase activity are sought after as potential therapeutics. nih.gov The design of gamma-secretase modulators often involves small molecules that can allosterically influence the enzyme's activity to favor the production of shorter, less amyloidogenic Aβ peptides. nih.gov While various chemical scaffolds are being investigated, the direct application of Fmoc-Freidinger's lactam in the design of gamma-secretase modulators is not extensively documented in publicly available research.
Modulation of Protein-Protein Interactions
The ability of Fmoc-Freidinger's lactam to enforce specific secondary structures makes it a powerful tool for designing peptidomimetics that can modulate protein-protein interactions (PPIs). By mimicking the binding epitope of a natural protein ligand, these constrained peptides can either inhibit or stabilize PPIs with high specificity.
Interference with IgG-FcRn Binding
The neonatal Fc receptor (FcRn) plays a critical role in maintaining the long serum half-life of immunoglobulin G (IgG) by protecting it from catabolism. nih.gov Inhibiting the interaction between IgG and FcRn is a promising therapeutic strategy for autoimmune diseases where pathogenic IgG antibodies are prevalent. google.com Peptides that can block this interaction are of significant interest. A U.S. patent describes the synthesis of peptides containing a (D,L)-Freidinger's lactam, incorporated to create conformationally restricted analogs of a lead peptide sequence (Peptide No. 216) designed to inhibit the IgG-FcRn interaction. nih.govgoogle.com This indicates the use of the Freidinger lactam scaffold to constrain the peptide into a bioactive conformation that effectively competes with IgG for binding to FcRn. google.com
Design of Ligands for RNA Structures
The design of small molecules and peptides that can specifically recognize and bind to structured RNA targets is a rapidly growing field of research with potential therapeutic applications. nih.gov These ligands can modulate RNA function by interfering with protein binding, inhibiting RNA processing, or altering its conformation. While the use of conformationally constrained peptides is a recognized strategy in designing ligands for protein targets, the application of Fmoc-Freidinger's lactam to create structured peptides that specifically target RNA is not yet a widely reported area of research. Current strategies in RNA ligand design often focus on exploiting known RNA-binding motifs from proteins or screening combinatorial libraries. nih.govfrontiersin.org
Research in Antimicrobial Peptides (AMPs) and Surrogates
Fmoc-Freidinger's lactam offers a structural template for the development of antimicrobial peptide (AMP) mimics. By introducing conformational rigidity, it is possible to design shorter, more stable peptidomimetics that retain the amphipathic character crucial for antimicrobial activity.
Design of Antimicrobial Peptide Mimics
The design of synthetic mimics of antimicrobial peptides (SMAMPs) is a promising approach to overcome the limitations of natural AMPs, such as susceptibility to proteolysis and high production costs. nih.govnih.gov The core principle is to create molecules that mimic the cationic and amphipathic properties of natural AMPs, which are essential for their interaction with and disruption of bacterial membranes. nih.gov The incorporation of rigid scaffolds, such as the Freidinger lactam, can help to pre-organize the cationic and hydrophobic residues into a well-defined spatial arrangement, potentially enhancing antimicrobial potency and selectivity.
Impact on Bacterial Activity and Membrane Disruption Mechanisms
The primary mechanism of action for many AMPs and their mimics involves the disruption of the bacterial cell membrane. nih.govucl.ac.uk These cationic molecules are initially attracted to the negatively charged bacterial surface and subsequently insert into the lipid bilayer, leading to pore formation, membrane depolarization, and leakage of cellular contents. portico.org The specific mechanism of membrane disruption can vary, with models including the "barrel-stave," "carpet," and "toroidal pore" mechanisms. portico.org The conformation of the peptide plays a critical role in its interaction with the membrane. By enforcing a specific turn structure, the Fmoc-Freidinger's lactam can influence how the peptide or peptidomimetic orients itself on and within the bacterial membrane, thereby affecting its disruptive efficiency and mechanism.
Structure-Activity Relationship (SAR) Studies Utilizing Fmoc-Freidinger's Lactam
Fmoc-Freidinger's lactam is a valuable chemical tool in the field of medicinal chemistry, particularly for conducting Structure-Activity Relationship (SAR) studies. SAR studies are fundamental to drug discovery, aiming to understand how the chemical structure of a compound relates to its biological activity. The rigid, bicyclic structure of the Freidinger lactam serves as a conformational constraint when incorporated into a peptide sequence. This constraint reduces the inherent flexibility of peptides, which in solution exist as a mixture of numerous conformers. nih.gov By locking a portion of the peptide backbone into a specific geometry, researchers can systematically investigate which spatial arrangements of amino acid side chains are crucial for binding to a biological target and eliciting a response. This approach provides critical insights into the pharmacophore—the essential three-dimensional arrangement of functional groups required for activity.
The use of this lactam allows for the systematic modification of a peptide's properties. By replacing a dipeptide unit with the Freidinger lactam, chemists can probe the importance of a specific turn or loop structure for biological function. Subsequent modifications to the side chains of the lactam or adjacent amino acids help to map the binding pocket of a receptor or enzyme active site. These studies are crucial for optimizing lead compounds, enhancing their potency, selectivity, and metabolic stability. The insights gained from SAR studies using Fmoc-Freidinger's lactam guide the rational design of more effective and targeted therapeutic agents. mdpi.com
One of the primary challenges in peptide-based drug design is identifying the specific three-dimensional shape, or "bioactive conformation," that a peptide must adopt to interact with its biological target. Peptides are typically highly flexible molecules, making it difficult to determine the precise orientation responsible for their activity. nih.gov Fmoc-Freidinger's lactam is instrumental in overcoming this hurdle.
Originally developed through computational efforts, these lactam-bridged dipeptides are designed to induce a stable β-turn structure within a peptide sequence. researchgate.net A β-turn is a common secondary structure motif in proteins and peptides where the polypeptide chain reverses its direction. By incorporating the Freidinger lactam, which acts as a dipeptide mimetic, a specific Type II' β-turn is stabilized. researchgate.net If the resulting constrained peptide analog retains or exhibits enhanced biological activity compared to the original, flexible peptide, it provides strong evidence that the induced β-turn is a key component of the bioactive conformation. researchgate.net This knowledge is invaluable, as it transforms a flexible peptide lead into a structurally defined model, which can then be used for the design of more potent and stable small-molecule peptidomimetics.
Table 1: Application of Freidinger's Lactam in Confirming Bioactive Conformations
| Original Peptide/Target | Freidinger Lactam Application | Finding | Citation(s) |
| Luteinizing Hormone-Releasing Hormone (LH-RH) | Replacement of the Gly⁶-Leu⁷ dipeptide with a Freidinger lactam. | The resulting analog showed high potency, providing evidence that a β-turn at this position is part of the bioactive conformation. | researchgate.net |
| Somatostatin | Incorporation of a β-amino-γ-lactam (Agl) bridged dipeptide. | The constrained analog helped to stabilize a key β-turn, leading to potent and selective somatostatin receptor ligands. | researchgate.net |
Beyond defining the peptide backbone's shape, the precise spatial orientation of amino acid side chains is critical for molecular recognition and biological function. The rigid framework of the Freidinger lactam provides a stable platform from which side chains project in well-defined vectors. By synthesizing a series of analogs with different side chains attached to the lactam structure or adjacent residues, researchers can systematically explore how the positioning of these functional groups affects biological activity and target selectivity.
A key example of this application is in the study of protein tyrosine kinases, such as the Src and Syk/Zap70 families, which are important targets in cancer and immunology. researchgate.net Researchers have used Freidinger lactam-constrained peptides to investigate phosphorylatable tyrosine residues. By incorporating the lactam, they could rigidly control the orientation of the tyrosine side chain relative to the rest of the peptide. This approach allowed them to establish a direct correlation between the side chain's spatial orientation and the efficiency and selectivity of the peptide analogs for different kinase families. researchgate.net Such studies provide a detailed map of the target's binding site requirements, enabling the design of highly selective inhibitors that can differentiate between closely related enzymes, thereby reducing the potential for off-target effects.
Systematic peptide scanning techniques are a powerful tool for understanding the functional role of each amino acid within a peptide sequence. researchgate.net "Amino lactam scanning" is a specialized version of this approach that utilizes constrained dipeptide mimetics like the Freidinger lactam. In this method, researchers systematically replace overlapping dipeptide segments of a parent peptide with the Fmoc-Freidinger's lactam.
Each resulting analog contains a localized conformational lock at a different position along the peptide backbone. By comparing the biological activities of this series of constrained peptides, it is possible to:
Identify regions of the peptide that require a specific turn conformation for activity.
Determine which parts of the peptide are tolerant to conformational restriction.
Map the structural epitopes critical for binding to antibodies or receptors.
This systematic approach provides a high-resolution conformational map of the peptide. It helps to pinpoint the exact location where a turn is functionally essential, offering a more nuanced understanding than simple alanine scanning, which only probes the importance of side chains. The information derived from amino lactam scanning is crucial for the rational design of peptidomimetics with improved pharmacological profiles. researchgate.net
Combinatorial Chemistry and Library Generation
Combinatorial chemistry is a powerful strategy used in drug discovery to synthesize a large number of different but structurally related molecules, known as a chemical library, in a short amount of time. nih.gov Fmoc-Freidinger's lactam, as a structurally complex and conformationally defined building block, is highly valuable in this context. Its Fmoc protecting group is compatible with standard solid-phase peptide synthesis (SPPS) techniques, allowing for its straightforward incorporation into peptide-based libraries. The use of such "privileged" scaffolds—structures that are known to bind to certain classes of biological targets—can significantly increase the efficiency of the drug discovery process by focusing libraries on biologically relevant chemical space. nih.gov
Natural products have historically been a rich source of therapeutic agents, largely because their complex, three-dimensional structures are well-suited for interacting with biological macromolecules. nih.gov Modern drug discovery often seeks to emulate this structural complexity. Diversity-Oriented Synthesis (DOS) is an approach used to generate libraries of compounds with a high degree of structural diversity, often inspired by natural product scaffolds. nih.gov
Fmoc-Freidinger's lactam is an ideal building block for constructing natural product-like libraries. Its rigid, bicyclic core can serve as the central scaffold from which diverse side chains and functional groups are appended. By combining the Freidinger lactam with a variety of other amino acids and chemical building blocks in a combinatorial fashion, it is possible to generate libraries of complex molecules that mimic the conformational rigidity and stereochemical richness of natural products. nih.govresearchgate.net This strategy allows chemists to explore novel areas of chemical space and increases the probability of discovering compounds with unique biological activities.
Table 2: Strategies for Natural Product-Like Library Synthesis
| Strategy | Description | Role of Constrained Scaffolds (e.g., Freidinger's Lactam) | Citation(s) |
| Diversity-Oriented Synthesis (DOS) | Aims to create structurally diverse and complex small molecules, often populating novel areas of chemical space. | The lactam acts as a rigid core scaffold, providing a foundation for building stereochemically complex molecules that differ in their appendages and overall architecture. | nih.gov, nih.gov |
| Scaffold-Based Library Design | Uses a central molecular framework known to have biological relevance and decorates it with various functional groups. | The Freidinger lactam serves as a "privileged" scaffold that mimics the β-turn motif common in many bioactive peptides and natural products. | nih.gov |
| Natural Product-Inspired Libraries | Involves the synthesis of libraries based on the core structures of known natural products. | A lactam moiety can be incorporated to replicate or mimic a cyclic feature found in a natural product, such as certain marine-derived cyclic peptides or alkaloids. | nih.gov |
High-Throughput Screening (HTS) is an automated process that allows for the rapid testing of thousands to millions of chemical compounds for a specific biological activity. nih.gov The libraries of compounds generated using Fmoc-Freidinger's lactam are well-suited for HTS campaigns. Because each compound in such a library already contains a conformational constraint, the screening process is more focused. Instead of screening a vast number of flexible molecules, many of which may not be in the correct conformation to bind the target, HTS of constrained libraries tests compounds that are pre-organized for binding.
This "front-loading" of conformational information can lead to higher hit rates and more potent initial leads. Once a "hit" containing the Freidinger lactam scaffold is identified from an HTS campaign, the SAR can be rapidly explored by synthesizing a smaller, more focused library of related analogs. This synergy between combinatorial library design using constrained scaffolds like Fmoc-Freidinger's lactam and HTS is a cornerstone of modern drug discovery, accelerating the journey from an initial concept to a potential drug candidate. nih.gov
Bioconjugation and Material Science Applications (Excluding Specific Property Data)
Beyond its use in drug discovery, Fmoc-Freidinger's lactam and its analogues are utilized in bioconjugation and material science. In bioconjugation, these lactams can serve as linkers to attach peptides to other molecules, such as fluorescent dyes, or to surfaces for diagnostic applications. chemimpex.com In material science, lactams are monomers for the synthesis of polyamides through ring-opening polymerization. mdpi.comrsc.org The incorporation of functionalized lactams, like the Freidinger's lactam, allows for the creation of advanced polymers and biomaterials with specific, peptide-like structural features integrated into the polymer backbone. chemimpex.comrsc.org
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes for Fmoc-Freidinger's Lactam
The synthesis of Fmoc-Freidinger's lactam and its analogues has traditionally been a multi-step process. However, recent innovations are paving the way for more efficient and versatile synthetic strategies. A significant advancement is the use of microwave-assisted solid-phase peptide synthesis (SPPS) . This technique has been shown to be an efficient strategy, utilizing iodo-derivatives in the side chain of an appropriate amino acid as an electrophilic agent to facilitate the cyclization. researchgate.net This method allows for the creation of Freidinger-like lactams with defined stereochemistry for routine use in SPPS.
Another promising frontier is the application of flow chemistry . Automated fast-flow instruments are now capable of synthesizing peptide chains of significant length in a matter of hours. researchgate.net This technology could be adapted for the efficient and scalable production of peptides incorporating Fmoc-Freidinger's lactam, accelerating the drug discovery process. Furthermore, research into transition metal-catalyzed synthesis of γ-lactams is opening new avenues for creating functionalized lactam cores under mild conditions. chemicalbook.com
| Synthetic Route | Key Features | Potential Advantages |
| Microwave-Assisted SPPS | Utilizes microwave irradiation to accelerate reaction rates. | Faster synthesis times, improved yields, and compatibility with solid-phase techniques. researchgate.net |
| Flow Chemistry | Continuous synthesis in a microreactor. | High-throughput synthesis, precise control over reaction parameters, and potential for automation and scalability. researchgate.netscispace.comnih.gov |
| Transition Metal Catalysis | Employs transition metals to catalyze lactam formation. | Access to a wider range of functionalized lactams under mild reaction conditions. chemicalbook.com |
Exploration of New Therapeutic Targets for Lactam-Constrained Peptides
The ability of Freidinger's lactam to stabilize specific peptide conformations has made it an invaluable tool for targeting a range of diseases. Initially explored for their role in mimicking the bioactive conformation of somatostatin, the therapeutic applications of lactam-constrained peptides are rapidly expanding.
In oncology , peptidomimetics containing Freidinger's lactams are being investigated as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3). nih.govchemimpex.comsigmaaldrich.comresearchgate.net Constitutive activation of STAT3 is linked to various cancers, and lactam-constrained peptides have shown promise in binding to STAT3 with high affinity, offering a potential new class of anticancer drugs. nih.govchemimpex.comsigmaaldrich.comresearchgate.net
The fight against infectious diseases is another area where these constrained peptides are making an impact. Researchers are designing lactam-containing peptidomimetics to target viral entry. For instance, peptides derived from bovine lactoferrin have been constrained with lactam structures to inhibit the influenza A virus. springernature.com This strategy aims to block the conformational changes in viral proteins that are necessary for membrane fusion and subsequent infection. researchgate.netnih.gov There is also growing interest in their potential as antimicrobial peptides , leveraging the conformational stability to enhance their activity against resistant pathogens.
Furthermore, the immunomodulatory properties of peptides are being harnessed to address autoimmune diseases . scispace.comnih.govnih.gov By constraining self-peptides with Freidinger's lactam, it may be possible to create molecules that can modulate the autoimmune response without triggering an inflammatory reaction.
| Therapeutic Area | Target | Mechanism of Action |
| Oncology | STAT3 | Inhibition of STAT3 dimerization and activation. nih.govchemimpex.comsigmaaldrich.comresearchgate.net |
| Infectious Diseases | Viral Fusion Proteins (e.g., Hemagglutinin) | Blocking viral entry into host cells. springernature.comresearchgate.netnih.gov |
| Autoimmune Diseases | T-cell receptors/MHC complexes | Modulation of the autoimmune response. scispace.comnih.govnih.gov |
| Cardiovascular Disease | Renin, Angiotensin Converting Enzyme (ACE) | Inhibition of key enzymes in the renin-angiotensin system. mdpi.com |
| Inflammation | Serine Proteases | Inhibition of proteases involved in the inflammatory cascade. researchgate.netmdpi.com |
Advanced Computational Modeling in Lactam-Based Peptidomimetic Design
Computational chemistry is playing an increasingly pivotal role in the rational design of Freidinger's lactam-based peptidomimetics. Molecular docking and molecular dynamics (MD) simulations are being used to predict the binding modes of these constrained peptides with their biological targets. springernature.commdpi.comchimia.ch For example, computational docking was instrumental in predicting the binding of a lactam-containing peptidomimetic to the STAT3 protein, guiding the design of more potent inhibitors. nih.gov
These computational approaches allow researchers to:
Visualize and analyze the interactions between the lactam-constrained peptide and its receptor at an atomic level.
Predict binding affinities and guide the optimization of lead compounds.
Explore the conformational landscape of the peptide to understand how the lactam constraint influences its structure and function. mdpi.com
The synergy between computational modeling and experimental validation is accelerating the discovery of novel peptidomimetics with improved therapeutic profiles. springernature.com As computational power and algorithms continue to advance, we can expect even more sophisticated in silico tools to be developed for the design of these complex molecules.
Integration of Fmoc-Freidinger's Lactam into Complex Biological Systems
A significant future direction for Fmoc-Freidinger's lactam research lies in its integration into more complex biological systems for both therapeutic and diagnostic purposes. The development of functionalized lactam analogues opens the door to their use as molecular probes to study intricate biological processes in real-time.
One of the most exciting prospects is the application of bioorthogonal chemistry . By incorporating a bioorthogonal handle, such as an azide (B81097) or an alkyne, into the Fmoc-Freidinger's lactam structure, these molecules could be selectively labeled within living cells without interfering with native biochemical processes. This would enable a range of applications, including:
In vivo imaging: Attaching a fluorescent dye to the lactam via a "click" reaction could allow for the visualization of the peptide's distribution and target engagement in living organisms. researchgate.netsigmaaldrich.com
Studying protein-protein interactions: The use of techniques like Förster Resonance Energy Transfer (FRET) with labeled lactam-constrained peptides could provide insights into the dynamics of protein-protein interactions in their native cellular environment. researchgate.net
The ability to track and visualize these peptidomimetics in complex biological milieu will provide invaluable information about their mechanism of action, pharmacokinetics, and off-target effects, ultimately leading to the development of safer and more effective therapies.
Expanding the Scope of Analogues and Their Biological Applications
The core Freidinger's lactam structure is being continuously modified to create a diverse range of analogues with unique properties and biological activities. These efforts are focused on altering the ring size, introducing heteroatoms, and adding various functional groups to fine-tune the conformational constraints and biological function.
One notable example is the development of aza-Freidinger lactams , where a carbon atom in the lactam ring is replaced by a nitrogen atom. researchgate.netmdpi.com These analogues offer different geometric constraints and have been explored as novel building blocks in peptide synthesis.
Thioether-bridged analogues represent another important class of modified lactams. Replacing the amide bond in the lactam with a more stable thioether linkage can improve the metabolic stability of the resulting peptidomimetic. These analogues have been synthesized and evaluated for their ability to inhibit enzymes, demonstrating that the core lactam scaffold can be successfully modified without losing biological activity.
The biological applications of these novel analogues are also expanding. Beyond their use as receptor agonists and antagonists, Freidinger's lactam-based peptidomimetics are being increasingly investigated as enzyme inhibitors . researchgate.netnih.govchemimpex.commdpi.com Their rigid conformation makes them ideal scaffolds for designing potent and selective inhibitors for various enzyme classes, including proteases and kinases.
| Analogue Type | Structural Modification | Potential Advantages and Applications |
| Aza-Freidinger's Lactam | Replacement of a CH group with a nitrogen atom in the lactam ring. | Alters the geometry and hydrogen bonding potential, offering new conformational constraints for peptidomimetic design. researchgate.netmdpi.com |
| Thioether-Bridged Lactam | Replacement of the lactam amide bond with a thioether linkage. | Increased metabolic stability and resistance to proteolytic degradation. Explored as enzyme inhibitors. |
| Heterocyclic Analogues | Incorporation of other heterocyclic scaffolds to mimic the β-turn. | Provides access to a wider range of structural diversity and potential for novel biological activities. nih.gov |
| Functionalized Lactams | Introduction of reactive groups (e.g., azides, alkynes, fluorescent tags). | Enables applications in chemical biology, such as bioorthogonal labeling and in vivo imaging. researchgate.netsigmaaldrich.com |
Q & A
Q. How do torsional strain and amide resonance distortion impact the lactam’s reactivity?
- Methodology : Compute bond angles and torsional barriers using Gaussian 09 (B3LYP/6-31G* basis set). Correlate with experimental IR and NMR data to quantify strain energy. Compare with non-bridged lactams (e.g., penam) .
Q. What strategies mitigate batch-to-batch variability in lactam synthesis for reproducibility?
- Methodology : Implement quality-by-design (QbD) principles: Define critical process parameters (CPPs) via factorial design (e.g., DoE). Use PAT tools (e.g., in-line FTIR) for real-time monitoring. Validate with interlab studies .
Guidance for Data Interpretation
- Contradictory Stability Data : Reconcile differences by standardizing assay conditions (e.g., buffer composition, enzyme source) and reporting raw data with error margins. Cross-validate using orthogonal methods (e.g., NMR vs. LC-MS) .
- Ethical & Feasibility Checks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design. Pre-register protocols on platforms like Open Science Framework to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
